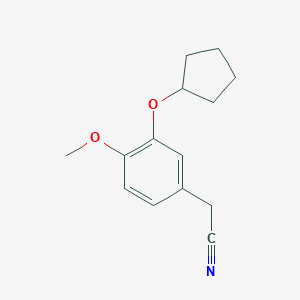

3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(3-cyclopentyloxy-4-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-16-13-7-6-11(8-9-15)10-14(13)17-12-4-2-3-5-12/h6-7,10,12H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOIFVFCAXJUKHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC#N)OC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile

Abstract

This technical guide provides an in-depth analysis of the chemical properties, synthesis, and reactivity of 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile (CAS No. 141333-36-0). As a key intermediate in the synthesis of pharmacologically active molecules, most notably the phosphodiesterase-4 (PDE4) inhibitor Rolipram, a thorough understanding of this compound's characteristics is critical for researchers in medicinal chemistry and drug development.[1][2] This document consolidates available data on its physicochemical properties, provides a predictive spectroscopic profile, details established synthetic routes, and discusses the reactivity of its core functional groups. Furthermore, it includes an exemplary, detailed laboratory protocol for its synthesis and essential safety and handling information, grounded in authoritative sources.

Introduction: A Key Building Block in PDE4 Inhibitor Synthesis

This compound is a substituted aromatic nitrile that has garnered significant interest primarily as a precursor in the synthesis of Rolipram and other second-generation PDE4 inhibitors.[1][2] The PDE4 enzyme family is a crucial target in the development of treatments for inflammatory diseases, such as asthma and chronic obstructive pulmonary disease (COPD), as well as various neurological disorders.[3] The core chemical scaffold of this molecule, featuring a 1,2,4-trisubstituted benzene ring with a cyclopentyloxy, a methoxy, and a cyanomethyl group, provides a versatile platform for constructing the pyrrolidinone system central to Rolipram's structure.[2][4]

This guide moves beyond a simple data sheet to explain the causality behind the compound's behavior, offering field-proven insights into its synthesis and handling. By understanding its chemical nuances, researchers can optimize reaction conditions, improve yields, and ensure the safe and efficient utilization of this valuable synthetic intermediate.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are essential for its proper handling, storage, and application in synthetic workflows.

| Property | Value | Source(s) |

| CAS Number | 141333-36-0 | [5][6] |

| Molecular Formula | C₁₄H₁₇NO₂ | [5][6] |

| Molecular Weight | 231.29 g/mol | [5][7] |

| IUPAC Name | 2-[3-(Cyclopentyloxy)-4-methoxyphenyl]acetonitrile | N/A |

| Synonyms | [3-(Cyclopentyloxy)-4-methoxyphenyl]acetonitrile | [6] |

| Appearance | Inferred to be a solid or high-boiling liquid | N/A |

| Solubility | Expected to be soluble in common organic solvents (e.g., acetone, DMF, THF, CH₂Cl₂) and have low water solubility.[8] | N/A |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed.[8][9] | N/A |

Predicted Spectroscopic Profile

While specific experimental spectra are proprietary to individual laboratories, the structure of this compound allows for a robust prediction of its key spectroscopic features. These predictions serve as a benchmark for researchers to validate the identity and purity of their synthesized material.

¹H NMR Spectroscopy

-

Aromatic Protons (3H): Expect three signals in the aromatic region (~6.8-7.0 ppm). Due to the substitution pattern, these protons will appear as a doublet, a singlet (or a narrow doublet), and a doublet of doublets, reflecting their respective couplings.

-

Cyclopentyloxy Protons (9H): A multiplet around 4.7-4.8 ppm is expected for the single proton on the carbon attached to the oxygen (O-CH). The remaining eight protons on the cyclopentyl ring will likely appear as complex multiplets between 1.5 and 2.0 ppm.

-

Methoxy Protons (3H): A sharp singlet at approximately 3.8-3.9 ppm.

-

Methylene Protons (2H): A singlet corresponding to the -CH₂-CN group is expected around 3.7 ppm.

¹³C NMR Spectroscopy

-

Nitrile Carbon (-C≡N): A signal in the range of 117-120 ppm.

-

Aromatic Carbons (6C): Six distinct signals in the region of 110-150 ppm. The carbons bearing the oxygen substituents (C-O) will be the most downfield shifted.

-

Cyclopentyloxy Carbons (5C): A signal for the O-CH carbon around 80 ppm, with the other four carbons appearing further upfield between 24-33 ppm.

-

Methoxy Carbon (-OCH₃): A signal around 56 ppm.

-

Methylene Carbon (-CH₂-CN): A signal in the range of 22-25 ppm.

Infrared (IR) Spectroscopy

-

C≡N Stretch: A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹. The presence of this peak is a strong indicator of the nitrile functional group.

-

C-O Stretch (Aromatic Ether): Strong bands in the 1200-1275 cm⁻¹ region.

-

C-H Stretch (Aliphatic & Aromatic): Signals just below and just above 3000 cm⁻¹, respectively.

-

C=C Stretch (Aromatic): Multiple peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The electron impact (EI) mass spectrum should show a molecular ion peak at m/z = 231.

-

Key Fragments: Expect fragmentation patterns corresponding to the loss of the cyclopentyl group, the cyano group, and other characteristic cleavages of the ether linkages.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of its functional groups and its role as a structural precursor to more complex molecules.

Synthesis Pathway

The most direct and common synthesis of this compound is via a Williamson ether synthesis. This reaction involves the alkylation of the corresponding phenol, 3-hydroxy-4-methoxyphenylacetonitrile (also known as homovanillonitrile), with a suitable cyclopentyl electrophile, such as cyclopentyl bromide.[10] The choice of a polar aprotic solvent like dimethylformamide (DMF) and a mild base like potassium carbonate (K₂CO₃) is crucial for facilitating the Sₙ2 reaction while minimizing side reactions.

Caption: General workflow for the synthesis of the target compound.

Reactivity of Functional Groups

-

Nitrile Group: The nitrile is the most reactive site for transformations. It can be:

-

Hydrolyzed to the corresponding carboxylic acid, 3-(cyclopentyloxy)-4-methoxyphenylacetic acid, under acidic or basic conditions.

-

Reduced to the primary amine, 2-[3-(cyclopentyloxy)-4-methoxyphenyl]ethanamine, using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

-

Aromatic Ring: The two electron-donating ether groups strongly activate the ring towards electrophilic aromatic substitution. The directing effects of these groups would favor substitution at the C5 position (ortho to the cyclopentyloxy group and meta to the cyanomethyl group).

-

Ether Linkages: Both the methoxy and cyclopentyloxy groups are generally stable under neutral and basic conditions but can be cleaved by strong protic acids (e.g., HBr, HI) at elevated temperatures.

Application in Rolipram Synthesis

This compound is a direct or near-direct precursor to key intermediates for Rolipram. The cyanomethyl group serves as a handle to construct the pyrrolidinone ring. For instance, the corresponding aldehyde, 3-(cyclopentyloxy)-4-methoxybenzaldehyde, is a common starting point for a Michael addition reaction, which is a key step in building the carbon skeleton of Rolipram.[1][11] The nitrile itself can be elaborated through various synthetic sequences to achieve the same core structure.

Caption: Role as a key precursor in the synthesis of Rolipram.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not widely published, data from structurally similar aromatic nitriles and ethers provide a strong basis for safe handling protocols.[8][12][13]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear protective gloves (e.g., nitrile rubber).

-

Eye Protection: Use tight-sealing safety goggles and/or a face shield.

-

Skin and Body Protection: Wear a lab coat and ensure an eyewash station and safety shower are readily available.

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[8][12]

-

-

Storage and Disposal:

Exemplary Experimental Protocol

Protocol 6.1: Synthesis of this compound

Disclaimer: This protocol is for informational purposes only and should be performed by a qualified chemist in a controlled laboratory setting.

-

Reagents and Setup:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-hydroxy-4-methoxyphenylacetonitrile (homovanillonitrile) (10.0 g, 61.3 mmol).

-

Add anhydrous potassium carbonate (12.7 g, 91.9 mmol, 1.5 equiv).

-

Add anhydrous dimethylformamide (DMF) (100 mL).

-

-

Reaction Execution:

-

Stir the suspension under a nitrogen atmosphere.

-

Add cyclopentyl bromide (10.9 g, 73.5 mmol, 1.2 equiv) dropwise to the mixture at room temperature.

-

After the addition is complete, heat the reaction mixture to 80-90 °C using an oil bath.

-

Maintain stirring at this temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 500 mL of cold water and stir.

-

Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude oil or solid can be purified by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent to yield the pure product.

-

Conclusion

This compound is a compound of significant strategic importance in medicinal chemistry. Its well-defined physicochemical properties, predictable spectroscopic signature, and straightforward synthesis make it an accessible and valuable intermediate. The reactivity of the nitrile and the activated aromatic ring provides chemists with multiple handles for elaboration into complex drug targets, particularly within the class of PDE4 inhibitors. A comprehensive understanding of its chemical nature, as detailed in this guide, is paramount for its effective and safe application in the research and development of novel therapeutics.

References

-

Atul Ltd. para Methoxy phenyl aceto nitrile - Technical Data Sheet. [Link]

-

HETEROCYCLES. (±)-ROLIPRAM - SYNTHESIS OF. [Link]

-

Yahya-Meymandi, A., et al. Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. [Link]

-

PubChem - NIH. (3-Methoxyphenyl)acetonitrile. [Link]

-

Hynes, P.S., et al. Rolipram and formal synthesis of (3S,4R)-Paroxetine Supporting Information. [Link]

-

PubMed Central. Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence.... [Link]

-

PubChem - NIH. Rolipram. [Link]

-

PubChem - NIH. 4-Benzyloxy-3-methoxyphenylacetonitrile. [Link]

-

Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]

-

PrepChem.com. Preparation of 4-methoxyphenylacetonitrile. [Link]

-

PrepChem.com. Synthesis of 3-Methoxy-4-hydroxyphenylacetonitrile. [Link]

-

Global Substance Registration System. 4-HYDROXY-3-METHOXYPHENYLACETONITRILE. [Link]

- Google Patents. Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.

Sources

- 1. Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rolipram | C16H21NO3 | CID 5092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. Rolipram - Rolipram [sigmaaldrich.com]

- 5. 141333-36-0|this compound|BLD Pharm [bldpharm.com]

- 6. [3-(Cyclopentyloxy)-4-methoxyphenyl]acetonitrile AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.nl [fishersci.nl]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 12. fishersci.com [fishersci.com]

- 13. atul.co.in [atul.co.in]

- 14. (3-Methoxyphenyl)acetonitrile | C9H9NO | CID 88310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. aksci.com [aksci.com]

3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile CAS 141333-36-0 properties

An In-depth Technical Guide to 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile (CAS 141333-36-0)

Executive Summary

This technical guide provides a comprehensive analysis of this compound, CAS 141333-36-0, a pivotal intermediate in modern pharmaceutical synthesis. While not a therapeutic agent itself, its unique structural motif, featuring a cyclopentyloxy group ortho to a methoxy group on a phenylacetonitrile framework, renders it a highly valuable building block. Its primary significance lies in the synthesis of selective phosphodiesterase-4 (PDE4) inhibitors, a class of drugs critical for treating inflammatory airway diseases.[1][2] This document delineates the compound's physicochemical properties, provides a plausible and detailed synthetic pathway with mechanistic insights, outlines its analytical and spectroscopic profile, discusses its strategic application in drug discovery, and establishes robust safety and handling protocols based on data from structurally analogous compounds.

Chapter 1: Introduction & Strategic Importance

This compound, hereafter referred to as CPO-MPAN, is a specialized organic compound that has garnered significant interest within the medicinal chemistry community. Its core value is derived from its role as a key precursor to advanced pharmaceutical agents. The catechin diether structure (adjacent alkoxy groups on a benzene ring) is a well-established pharmacophore in the design of PDE4 inhibitors.[1]

The inhibition of the PDE4 enzyme increases intracellular levels of cyclic adenosine monophosphate (cAMP), which subsequently mediates a cascade of anti-inflammatory effects.[1] Drugs developed from intermediates like CPO-MPAN, such as Roflumilast, are used to manage severe chronic obstructive pulmonary disease (COPD).[2][3] Therefore, a thorough understanding of CPO-MPAN's properties and synthesis is essential for chemists and researchers aiming to develop novel therapeutics in this class or streamline the manufacturing of existing ones. This guide serves as a central repository of technical knowledge to support these endeavors.

Chapter 2: Physicochemical & Structural Properties

A precise understanding of the physical and chemical characteristics of CPO-MPAN is fundamental for its application in synthesis, including reaction setup, solvent selection, and purification strategies.

Chemical Identity

The compound is unambiguously identified by the following descriptors.

| Identifier | Value | Source(s) |

| IUPAC Name | 2-[3-(Cyclopentyloxy)-4-methoxyphenyl]acetonitrile | [4] |

| CAS Number | 141333-36-0 | [5][6][7] |

| Molecular Formula | C₁₄H₁₇NO₂ | [4][5][6] |

| Molecular Weight | 231.29 g/mol | [4][5][6] |

| MDL Number | MFCD09834353 | [5][6] |

| SMILES | N#CCC1=CC=C(OC)C(OC2CCCC2)=C1 | [5] |

Structural Elucidation

The molecular structure of CPO-MPAN features a 1,2,4-trisubstituted benzene ring. The nitrile and methoxy groups provide sites for hydrogen bonding and polar interactions, while the cyclopentyl ether adds lipophilicity, a key feature for modulating drug-receptor interactions and pharmacokinetic properties in final API targets.

Physicochemical Data

Direct experimental data for CPO-MPAN is sparse in public literature. The following table includes available data and estimates based on established physicochemical principles and data from structurally similar compounds.[8][9]

| Property | Value / Expected Value | Rationale / Source |

| Appearance | White to off-white solid or crystalline powder. | Typical for aromatic nitriles of this molecular weight. |

| Melting Point | Not reported. Estimated > 50 °C. | Introduction of the rigid cyclopentyl group and nitrile dipole likely results in a solid at room temperature. |

| Boiling Point | Not reported. Estimated > 300 °C at 760 mmHg. | High molecular weight and polarity suggest a high boiling point.[8][9] |

| Solubility | Insoluble in water. Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone). | The large nonpolar surface area dominates the polar nitrile and ether groups. |

| Purity | ≥95% (Commercially available) | [6] |

Chapter 3: Synthesis & Manufacturing Considerations

The synthesis of CPO-MPAN requires a multi-step sequence starting from readily available precursors. The choice of route is dictated by factors such as starting material cost, scalability, and safety. A logical and field-proven approach starts from 4-hydroxy-3-methoxyphenylacetonitrile (the nitrile analogue of homovanillic acid).

Proposed Synthetic Protocol: Williamson Ether Synthesis

The most direct method for introducing the cyclopentyloxy group is the Williamson ether synthesis, a robust and well-understood reaction. This involves the O-alkylation of the phenolic hydroxyl group.

Reaction: 4-Hydroxy-3-methoxyphenylacetonitrile + Cyclopentyl Bromide → this compound

Causality of Experimental Choices:

-

Base: Potassium carbonate (K₂CO₃) is chosen as a mild, inexpensive, and easily removable inorganic base. It is sufficient to deprotonate the phenol (pKa ≈ 10) to its corresponding phenoxide nucleophile. Stronger bases like sodium hydride are unnecessary and would introduce greater handling risks.

-

Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are ideal polar aprotic solvents. They effectively solvate the potassium cation without interfering with the nucleophilicity of the phenoxide, thus accelerating the Sₙ2 reaction.

-

Temperature: Moderate heating (e.g., 60-80 °C) is required to provide sufficient activation energy for the reaction to proceed at a practical rate without promoting significant side reactions or solvent decomposition.

-

Catalyst: The addition of a catalytic amount of sodium or potassium iodide (NaI/KI) can enhance the reaction rate via the Finkelstein reaction, where the bromide is transiently converted to the more reactive iodide in situ.

Step-by-Step Methodology

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-hydroxy-3-methoxyphenylacetonitrile (1.0 eq).

-

Solvent and Base Addition: Add anhydrous acetonitrile (approx. 10 mL per gram of starting material) followed by finely powdered potassium carbonate (1.5 eq) and potassium iodide (0.1 eq).

-

Reagent Addition: Begin vigorous stirring and add cyclopentyl bromide (1.2 eq) to the suspension.

-

Reaction: Heat the reaction mixture to 80 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 6-12 hours).

-

Workup: Cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

-

Solvent Removal: Concentrate the combined filtrates under reduced pressure to yield a crude oil or solid.

-

Purification: Dissolve the crude residue in dichloromethane (DCM) and wash sequentially with 1M NaOH (to remove any unreacted phenol) and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Final Purification: The resulting crude product can be further purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield CPO-MPAN as a pure solid.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the proposed synthesis.

Chapter 4: Spectroscopic & Analytical Profile

Structural confirmation and purity assessment of CPO-MPAN rely on standard spectroscopic techniques. The expected data based on the compound's structure are summarized below.

Expected Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Frequency | Assignment & Rationale |

| ¹H NMR | Aromatic Protons | δ 6.8 - 7.0 ppm | Three protons on the trisubstituted ring, exhibiting complex splitting patterns (doublets, doublet of doublets). |

| Methylene (-CH₂CN) | δ ~3.7 ppm | A singlet integrating to 2H, adjacent to the electron-withdrawing nitrile and aromatic ring. | |

| Methoxy (-OCH₃) | δ ~3.9 ppm | A sharp singlet integrating to 3H. | |

| Cyclopentyloxy (-OCH-) | δ ~4.8 ppm | A multiplet integrating to 1H, corresponding to the proton on the carbon bearing the ether oxygen. | |

| Cyclopentyloxy (-CH₂-) | δ 1.6 - 2.0 ppm | A series of complex multiplets integrating to 8H for the remaining cyclopentyl protons. | |

| ¹³C NMR | Nitrile (-C≡N) | δ ~118 ppm | Characteristic chemical shift for a nitrile carbon. |

| Aromatic Carbons | δ 110 - 150 ppm | Six distinct signals for the six aromatic carbons, with C-O carbons appearing furthest downfield. | |

| Methylene (-CH₂CN) | δ ~25 ppm | Aliphatic carbon adjacent to the nitrile. | |

| Methoxy (-OCH₃) | δ ~56 ppm | Aliphatic carbon of the methyl ether. | |

| Cyclopentyloxy Carbons | δ ~80 ppm (-CH-O), δ ~33, ~24 ppm (-CH₂-) | Distinct signals for the three types of carbons in the cyclopentyl ring. | |

| IR Spectroscopy | C≡N Stretch | 2240 - 2260 cm⁻¹ | A sharp, medium-intensity band characteristic of the nitrile group. |

| C-O Stretch (Aryl Ether) | 1200 - 1275 cm⁻¹ | A strong band for the aryl-O-alkyl ether linkage. | |

| C-H Stretch (Aromatic) | > 3000 cm⁻¹ | Bands corresponding to the sp² C-H bonds of the benzene ring. | |

| C-H Stretch (Aliphatic) | < 3000 cm⁻¹ | Bands for the sp³ C-H bonds of the methoxy, methylene, and cyclopentyl groups. | |

| Mass Spec. | Molecular Ion [M]⁺ | m/z = 231.13 | Expected exact mass for C₁₄H₁₇NO₂. |

| Major Fragment | m/z = 164.07 | Corresponds to the loss of the cyclopentyl group (•C₅H₉), a common fragmentation pathway for alkyl ethers. |

Chapter 5: Application in Drug Discovery & Development

The primary utility of CPO-MPAN is its role as a sophisticated intermediate. The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or reduced to an amine, enabling its incorporation into a wide array of more complex target molecules.

Role as a Key Building Block for PDE4 Inhibitors

The 3-(cyclopentyloxy)-4-methoxyphenyl moiety is a cornerstone of the pharmacophore for a significant class of PDE4 inhibitors.[1] This specific substitution pattern on the catechol-like ring is crucial for achieving high potency and selectivity for the PDE4 enzyme. CPO-MPAN provides this entire pre-functionalized ring system, dramatically simplifying the synthesis of drug candidates. The subsequent chemical transformations focus on elaborating the phenylacetonitrile side chain into the final amide or other functionalities required for biological activity.

Logical Progression to Final Drug Target

The synthesis of a drug like Roflumilast involves a different ether group (cyclopropylmethoxy) and a difluoromethoxy group, but the underlying synthetic logic is analogous.[2][10][11] An intermediate like CPO-MPAN would first have its nitrile group hydrolyzed to the corresponding phenylacetic acid. This acid is then activated and coupled with a suitable heterocyclic amine to form the final benzamide structure common to many PDE4 inhibitors.

Chapter 6: Safety, Handling, & Storage

As no specific Safety Data Sheet (SDS) is publicly available for CPO-MPAN, a conservative approach to safety must be adopted based on data from closely related structural analogues, such as (3-Methoxyphenyl)acetonitrile and 3-(Cyclopentyloxy)-4-methoxybenzaldehyde.[12][13][14]

Hazard Assessment

-

Acute Toxicity: Phenylacetonitrile derivatives are often classified as toxic if swallowed.[12][13] Ingestion may cause irritation to mucous membranes.[12]

-

Skin Irritation: Expected to be a skin irritant.[12][14] Prolonged contact should be avoided.

-

Eye Irritation: Causes serious eye irritation.[13][14] Contact can result in damage if not promptly addressed.

-

Respiratory Irritation: May cause respiratory tract irritation if inhaled as dust or aerosol.[13][14]

-

Hazardous Decomposition: Combustion may produce toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[12]

Recommended Handling Procedures & PPE

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood. Eyewash stations and safety showers must be readily accessible.[12]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tight-sealing safety goggles and a face shield.[12]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and ensure full skin coverage.

-

-

Hygiene: Wash hands thoroughly after handling.[12][15] Do not eat, drink, or smoke in the laboratory.[13]

Storage & Stability

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][14]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

First Aid Measures

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[13][14]

-

If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[12]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[12][13]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[12][13]

References

-

para Methoxy phenyl aceto nitrile Technical Data Sheet . Atul Ltd. [Link]

-

141333-36-0, this compound . AccelaChemBio. [Link]

-

Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor . Asian Journal of Chemistry. [Link]

-

Roflumilast Compound Summary . PubChem, National Center for Biotechnology Information. [Link]

-

Roflumilast Drug Information . ClinPGx. [Link]

- Preparation method of roflumilast intermediate.

-

p-METHOXYPHENYLACETONITRILE Synthesis . Organic Syntheses. [Link]

-

Preparation of 4-methoxyphenylacetonitrile . PrepChem.com. [Link]

-

Synthesis of 3-Methoxy-4-hydroxyphenylacetonitrile . PrepChem.com. [Link]

-

(3-Methoxyphenyl)acetonitrile Compound Summary . PubChem, National Center for Biotechnology Information. [Link]

-

Melting point, boiling point, and symmetry . PubMed, National Center for Biotechnology Information. [Link]

-

1-Methyl-3-(2-phenylethenyl)benzene Compound Summary . PubChem, National Center for Biotechnology Information. [Link]

-

Discovery and structure-activity relationship... . PubMed, National Center for Biotechnology Information. [Link]

-

Accelerating Drug Discovery... . PubMed Central, National Center for Biotechnology Information. [Link]

-

1-Phenethylamine Compound Summary . PubChem, National Center for Biotechnology Information. [Link]

-

Physical and Chemical Properties of Selected Radium Compounds . NCBI Bookshelf. [Link]

-

¹H-NMR spectra of menthyl 3-(4-methoxyphenyl) oxirane-carboxylate . ResearchGate. [Link]

-

¹H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl) acrylonitrile . ResearchGate. [Link]

-

Melting Point, Boiling Point, and Symmetry . University of Arizona. [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. scbt.com [scbt.com]

- 5. 141333-36-0|this compound|BLD Pharm [bldpharm.com]

- 6. 141333-36-0,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 8. Melting point, boiling point, and symmetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. experts.arizona.edu [experts.arizona.edu]

- 10. ClinPGx [clinpgx.org]

- 11. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.nl [fishersci.nl]

- 15. atul.co.in [atul.co.in]

Spectroscopic Characterization of 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind experimental choices and provides validated protocols for data acquisition and interpretation.

Introduction

This compound is a substituted phenylacetonitrile derivative. The precise elucidation of its molecular structure is paramount for ensuring the purity, stability, and efficacy of downstream active pharmaceutical ingredients. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will delve into the theoretical underpinnings and practical application of NMR, IR, and Mass Spectrometry for the unambiguous identification and characterization of this compound.

The structural framework of this compound, with its distinct aromatic, ether, and nitrile functionalities, gives rise to a characteristic spectroscopic fingerprint. Understanding this fingerprint is crucial for quality control and regulatory compliance in drug development.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Theoretical Principles: The "Why" Behind the Signal

NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two distinct energy levels. The absorption of radiofrequency radiation can induce a transition between these energy levels, and the frequency at which this occurs is known as the resonance frequency.

The precise resonance frequency of a nucleus is highly sensitive to its local electronic environment, a phenomenon known as chemical shift . Electron-withdrawing groups deshield a nucleus, causing it to resonate at a higher frequency (downfield), while electron-donating groups shield it, leading to a lower resonance frequency (upfield). Furthermore, the interaction between the spins of neighboring nuclei leads to spin-spin coupling , which splits NMR signals into multiplets, providing valuable information about the connectivity of atoms.

Experimental Protocol: A Self-Validating System

The following protocol outlines the acquisition of high-quality ¹H and ¹³C NMR spectra. The choice of a deuterated solvent is critical to avoid overwhelming the spectrum with solvent signals. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for a wide range of organic compounds.

Protocol for ¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

The spectra should be recorded on a spectrometer operating at a frequency of at least 400 MHz for ¹H and 100 MHz for ¹³C to ensure adequate signal dispersion.[2]

-

The instrument is locked onto the deuterium signal of the CDCl₃.

-

The magnetic field is shimmed to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.

-

Process the free induction decay (FID) with an exponential window function to improve the signal-to-noise ratio.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate all signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

Typical parameters include a spectral width of 200-220 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 2-5 seconds.

-

Process the FID with an exponential window function.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the central peak of the CDCl₃ triplet at 77.16 ppm.

-

Data Interpretation: Decoding the Spectrum

Based on the analysis of structurally similar compounds, the following spectral features are predicted for this compound.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.0-7.2 | m | 3H | Ar-H | Aromatic protons in a 1,2,4-trisubstituted pattern will exhibit complex splitting. |

| ~4.7 | m | 1H | O-CH (cyclopentyl) | The proton on the carbon bearing the ether oxygen is deshielded. |

| ~3.9 | s | 3H | O-CH₃ | The methoxy protons are a singlet in a typical chemical shift range. |

| ~3.7 | s | 2H | CH₂CN | The benzylic protons adjacent to the nitrile group are deshielded and appear as a singlet. |

| ~1.6-2.0 | m | 8H | CH₂ (cyclopentyl) | The methylene protons of the cyclopentyl ring will show complex overlapping multiplets. |

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 | Ar-C-O (methoxy) | Aromatic carbon attached to the electron-donating methoxy group is deshielded. |

| ~148 | Ar-C-O (cyclopentyloxy) | Aromatic carbon attached to the cyclopentyloxy group. |

| ~122 | Ar-C | Unsubstituted aromatic carbon. |

| ~118 | C≡N | The nitrile carbon has a characteristic chemical shift. |

| ~115 | Ar-CH | Aromatic methine carbon. |

| ~113 | Ar-CH | Aromatic methine carbon. |

| ~112 | Ar-C-CH₂CN | Quaternary aromatic carbon attached to the acetonitrile group. |

| ~82 | O-CH (cyclopentyl) | The carbon of the cyclopentyl group attached to oxygen is significantly downfield. |

| ~56 | O-CH₃ | The methoxy carbon. |

| ~33 | CH₂ (cyclopentyl) | Methylene carbons of the cyclopentyl ring adjacent to the O-CH carbon. |

| ~24 | CH₂ (cyclopentyl) | Remaining methylene carbons of the cyclopentyl ring. |

| ~23 | CH₂CN | The methylene carbon of the acetonitrile group. |

Diagram of Spectroscopic Analysis Workflow:

Caption: Workflow for the spectroscopic characterization of a molecule.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Theoretical Principles: Molecular Vibrations

The bonds between atoms in a molecule are not rigid; they can stretch and bend. These vibrations occur at specific quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that match its natural vibrational frequencies. The resulting IR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed as wavenumber, cm⁻¹). Each type of bond (e.g., C=O, O-H, C≡N) has a characteristic vibrational frequency, making IR spectroscopy an excellent tool for functional group identification.[3]

Experimental Protocol: Simplicity and Speed with ATR

Attenuated Total Reflectance (ATR) is a popular sampling technique for FTIR because it requires minimal sample preparation.[4][5]

Protocol for ATR-FTIR Spectroscopy:

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

-

Background Spectrum:

-

Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Analysis:

-

Place a small amount of the solid this compound onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

Clean the ATR crystal thoroughly after the measurement.

-

Data Interpretation: Identifying Key Functional Groups

The IR spectrum of this compound is expected to show characteristic absorption bands for its nitrile, ether, and aromatic components.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3100-3000 | Medium | Aromatic C-H | Stretch |

| ~2950-2850 | Strong | Aliphatic C-H | Stretch |

| ~2250-2230 | Medium-Strong | C≡N (Nitrile) | Stretch[6] |

| ~1600, ~1500 | Medium | Aromatic C=C | Stretch |

| ~1250-1000 | Strong | C-O (Ether) | Stretch[7] |

| ~900-690 | Medium-Strong | Aromatic C-H | Bend (Out-of-plane) |

The presence of a sharp, medium-to-strong absorption band around 2240 cm⁻¹ is highly diagnostic for the nitrile group. The strong absorptions in the 1250-1000 cm⁻¹ region will be indicative of the aryl and alkyl ether C-O stretching vibrations.

Section 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

Theoretical Principles: Ionization and Fragmentation

In a typical mass spectrometer, a sample is first vaporized and then ionized. Electron Ionization (EI) is a common "hard" ionization technique where high-energy electrons bombard the sample molecules, knocking off an electron to form a molecular ion (M⁺•).[8][9][10][11] This molecular ion is often energetically unstable and can fragment into smaller, more stable ions. The mass analyzer then separates these ions based on their m/z ratio, and a detector records their abundance. The resulting mass spectrum is a plot of relative intensity versus m/z. The fragmentation pattern is often unique to a particular molecule and can be used to deduce its structure.[12][13]

Experimental Protocol: A Standard Approach

Protocol for Electron Ionization Mass Spectrometry (EI-MS):

-

Sample Introduction:

-

Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer. This can be done via a direct insertion probe or, more commonly, through the gas chromatograph (GC-MS).

-

-

Ionization:

-

The sample is vaporized and enters the ion source.

-

The molecules are bombarded with a beam of electrons, typically with an energy of 70 eV.[14]

-

-

Mass Analysis:

-

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole).

-

The mass analyzer scans a range of m/z values to separate the ions.

-

-

Detection:

-

An electron multiplier or similar detector records the abundance of ions at each m/z value.

-

Data Interpretation: Assembling the Molecular Puzzle

The mass spectrum of this compound will provide its molecular weight and clues about its structure from its fragmentation.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺•): The molecular weight of C₁₄H₁₇NO₂ is 231.29 g/mol . Therefore, the molecular ion peak is expected at m/z = 231.

-

Key Fragmentation Pathways:

-

Loss of the cyclopentyloxy radical: A significant fragment may arise from the cleavage of the ether bond, leading to the loss of a C₅H₉O• radical (mass = 85), resulting in an ion at m/z = 146.

-

Loss of cyclopentene: A common fragmentation pathway for cyclopentyl ethers is the loss of cyclopentene (C₅H₈, mass = 68) via a McLafferty-type rearrangement, which would lead to an ion at m/z = 163.

-

Benzylic cleavage: Cleavage of the bond between the aromatic ring and the acetonitrile group could lead to a cyanomethyl radical (•CH₂CN, mass = 40) loss, resulting in an ion at m/z = 191. The formation of a tropylium-like ion is also possible.

-

Loss of the methoxy group: Loss of a methyl radical (•CH₃, mass = 15) from the molecular ion would give a peak at m/z = 216, and loss of a methoxy radical (•OCH₃, mass = 31) would result in a peak at m/z = 200.

-

Diagram of Predicted Mass Spec Fragmentation:

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach for the structural elucidation and characterization of this compound. ¹H and ¹³C NMR spectroscopy reveal the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry determines the molecular weight and provides structural information through fragmentation analysis. The predicted data and protocols presented in this guide serve as a robust framework for the analysis of this important pharmaceutical intermediate, ensuring its identity and purity.

References

-

National Institute of Standards and Technology. (n.d.). NIST Atomic Spectra Database. Retrieved from [Link][15][16][17][18][19]

-

Wiley Science Solutions. (n.d.). SpectraBase. Retrieved from [Link][20][21][22]

-

The Organic Chemistry Tutor. (2023, September 26). How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives [Video]. YouTube. Retrieved from [Link][23]

-

LCGC International. (n.d.). Electron Ionization for GC–MS. Retrieved from [Link][8]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link][1]

-

Royal Society of Chemistry. (2014). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. Retrieved from [Link][2]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.[24]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link][4]

-

Chemistry LibreTexts. (2022, July 3). Electron Ionization. Retrieved from [Link][10]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][12]

-

Chemistry LibreTexts. (2024, September 30). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link][6]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link][14]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link][7]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link][25]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link][5]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link][13]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. rsc.org [rsc.org]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 5. mt.com [mt.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. eng.uc.edu [eng.uc.edu]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 15. Atomic Spectra Database | NIST [nist.gov]

- 16. NIST Atomic Spectra Database | re3data.org [re3data.org]

- 17. NIST: Atomic Spectra Database Lines Form [physics.nist.gov]

- 18. catalog.data.gov [catalog.data.gov]

- 19. pubs.aip.org [pubs.aip.org]

- 20. impacts.wiki [impacts.wiki]

- 21. spectrabase.com [spectrabase.com]

- 22. SpectraBase - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

- 24. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 25. Infrared Spectroscopy [www2.chemistry.msu.edu]

A Comprehensive Technical Guide to Determining the Solubility Profile of 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile in Common Laboratory Solvents

Abstract

The determination of a compound's solubility profile is a cornerstone of early-stage drug discovery and development. It directly influences bioavailability, formulation strategies, and the reliability of in vitro and in vivo assays. This guide provides a detailed technical framework for elucidating the solubility of 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile, a compound of interest in medicinal chemistry. We will delve into the theoretical underpinnings of solubility, present a robust experimental protocol based on the gold-standard shake-flask method, and detail the use of High-Performance Liquid Chromatography (HPLC) for precise quantification. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous approach to solubility assessment.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature, is a pivotal physicochemical property in the pharmaceutical sciences.[1][2] For a drug candidate like this compound, poor aqueous solubility can lead to erratic absorption, diminished bioavailability, and a higher risk of late-stage attrition.[3][4] Conversely, understanding its solubility in various organic solvents is crucial for synthesis, purification, and the preparation of stock solutions for screening assays.

This guide will provide a comprehensive methodology for determining the thermodynamic solubility of this compound, ensuring that the data generated is both accurate and reproducible.

Compound of Interest:

-

Name: this compound

-

Molecular Formula: C₁₄H₁₇NO₂[5]

-

Molecular Weight: 231.29 g/mol [5]

-

CAS Number: 141333-36-0[5]

Theoretical Framework: The Principles of "Like Dissolves Like"

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[6][7] This concept is rooted in the polarity of both the solute and the solvent. Polar solvents, such as water and ethanol, tend to dissolve polar solutes through favorable dipole-dipole interactions and hydrogen bonding. Non-polar solvents, like hexane and toluene, are more effective at dissolving non-polar solutes via van der Waals forces.

The structure of this compound, with its aromatic ring, ether linkages, and nitrile group, suggests a molecule with moderate polarity. The cyclopentyloxy and methoxy groups contribute some lipophilicity, while the nitrile group and oxygen atoms introduce polar characteristics. Therefore, its solubility is expected to vary significantly across a range of common laboratory solvents.

Experimental Design: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is widely regarded as the most reliable technique for determining thermodynamic (or equilibrium) solubility.[8][9] This method involves agitating an excess of the solid compound in the solvent of interest for a prolonged period until equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is quantified.

Diagram of the Shake-Flask Solubility Determination Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Materials and Reagents

-

This compound (purity >95%)

-

HPLC-grade solvents:

-

Water

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Methanol

-

Ethanol

-

Acetonitrile

-

Dimethyl Sulfoxide (DMSO)

-

Acetone

-

Toluene

-

Hexane

-

-

Volumetric flasks, vials with screw caps, and syringes

-

Syringe filters (0.22 µm)

-

Analytical balance

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with UV detector

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount (e.g., 5-10 mg) of this compound to a series of glass vials. The key is to ensure undissolved solid remains at the end of the experiment.[8]

-

Accurately dispense a fixed volume (e.g., 2 mL) of each selected solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

Allow the vials to stand undisturbed at the equilibration temperature for at least one hour to allow for sedimentation.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Sample Preparation for HPLC Analysis:

-

Based on an estimated solubility, dilute the filtered supernatant with a suitable solvent (typically the mobile phase used in the HPLC method) to a concentration within the linear range of the calibration curve.

-

Quantitative Analysis by HPLC

HPLC is a highly sensitive and accurate method for quantifying the concentration of a compound in solution.[2][11][12]

HPLC Method Development (Illustrative Example)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at an appropriate wavelength (determined by UV scan of the compound)

-

Injection Volume: 10 µL

Preparation of Calibration Standards

-

Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

-

Perform serial dilutions to create a series of calibration standards with concentrations spanning the expected solubility range.

Data Analysis

-

Generate a calibration curve by plotting the peak area from the HPLC chromatograms of the standards against their known concentrations.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility in the saturated solution by applying the dilution factor.

Diagram of the HPLC Quantification Process:

Caption: HPLC Quantification Workflow.

Data Presentation and Interpretation

The results should be summarized in a clear and concise table to facilitate comparison across different solvents.

Table 1: Illustrative Solubility Profile of this compound at 25°C

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (µg/mL) | Classification |

| Hexane | 0.1 | 0.5 | 500 | Sparingly Soluble |

| Toluene | 2.4 | 25.0 | 25000 | Soluble |

| Acetone | 5.1 | >100 | >100000 | Very Soluble |

| Acetonitrile | 5.8 | >100 | >100000 | Very Soluble |

| Ethanol | 4.3 | 50.0 | 50000 | Freely Soluble |

| Methanol | 5.1 | 40.0 | 40000 | Freely Soluble |

| Dimethyl Sulfoxide (DMSO) | 7.2 | >100 | >100000 | Very Soluble |

| Water | 10.2 | <0.01 | <10 | Insoluble |

| PBS (pH 7.4) | ~10.2 | <0.01 | <10 | Insoluble |

Note: The data presented in this table is for illustrative purposes only and does not represent experimentally determined values.

Safety and Handling

While a specific safety data sheet (SDS) for this compound was not available, related nitrile-containing aromatic compounds are classified as toxic if swallowed and may cause skin and eye irritation.[13][14][15] Therefore, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All handling of the solid compound and solutions should be performed in a well-ventilated fume hood.

Conclusion

This guide has outlined a robust and scientifically sound methodology for determining the solubility profile of this compound. By employing the shake-flask method coupled with HPLC quantification, researchers can generate reliable thermodynamic solubility data. This information is indispensable for making informed decisions throughout the drug discovery and development pipeline, from optimizing screening assays to designing effective formulations. The principles and protocols detailed herein are broadly applicable to the characterization of other novel chemical entities.

References

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.

- BioAssay Systems. Shake Flask Method Summary.

- ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- Scribd. Procedure For Determining Solubility of Organic Compounds.

- University of Rochester. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?.

- University of Rochester, Department of Chemistry. Experiment: Solubility of Organic & Inorganic Compounds.

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds?. YouTube.

- Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.

- CymitQuimica. 3-(Cyclopentyloxy)-4-methoxybenzonitrile.

- Fisher Scientific. (2010, November 5). SAFETY DATA SHEET - (4-Methoxyphenyl)acetonitrile.

- ChemicalBook. (2023, January 14). Chemical Safety Data Sheet MSDS / SDS - 3-(CYCLOPENTYLOXY)-4-METHOXYPHENYL ISOCYANATE.

- Fisher Scientific. (2023, September 1). SAFETY DATA SHEET - 3-(Cyclopentyloxy)-4-methoxybenzaldehyde.

- Fisher Scientific. SAFETY DATA SHEET - (3-Methoxyphenyl)acetonitrile.

- Thermo Fisher Scientific. (2010, November 6). SAFETY DATA SHEET - (3-Methoxyphenyl)acetonitrile.

- BLD Pharm. 141333-36-0|this compound.

- PubChem. (3-Methoxyphenyl)acetonitrile. National Institutes of Health.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. improvedpharma.com [improvedpharma.com]

- 3. enamine.net [enamine.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. 141333-36-0|this compound|BLD Pharm [bldpharm.com]

- 6. chem.ws [chem.ws]

- 7. youtube.com [youtube.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. sciforum.net [sciforum.net]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. pharmaguru.co [pharmaguru.co]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile as a building block in organic synthesis

An In-Depth Technical Guide to 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile: A Core Building Block in Modern Organic Synthesis

Introduction: Unveiling a Key Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery and organic synthesis, the strategic selection of molecular building blocks is paramount. This compound stands out as a pivotal intermediate, particularly valued for its role in constructing complex molecular architectures with significant pharmacological activity. Its structure, featuring a catechol ether moiety (cyclopentyloxy and methoxy groups) and a reactive acetonitrile functional group, provides a versatile platform for synthetic elaboration.

This guide, intended for researchers, medicinal chemists, and professionals in drug development, offers a comprehensive exploration of this compound. We will delve into its synthesis, core reactivity, and its critical application as a precursor to a prominent class of therapeutic agents: phosphodiesterase-4 (PDE4) inhibitors. These inhibitors are instrumental in treating inflammatory conditions such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][2][3] By understanding the causality behind its synthetic utility, researchers can better leverage this compound's potential in designing next-generation therapeutics.

Physicochemical Properties and Characterization

A thorough understanding of a building block's physical and chemical properties is the foundation of its effective application in synthesis. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-[3-(Cyclopentyloxy)-4-methoxyphenyl]acetonitrile | [4] |

| CAS Number | 141333-36-0 | [5] |

| Molecular Formula | C₁₄H₁₇NO₂ | [5] |

| Molecular Weight | 231.29 g/mol | [5] |

| Appearance | Not specified, but related phenylacetonitriles are typically clear to light yellow liquids or low-melting solids. | [6][7] |

| Purity | Commercially available in various purities, typically ≥95%. | [8] |

| Solubility | Expected to be soluble in common organic solvents like acetone, dichloromethane, and THF. | [9] |

Synthesis of the Building Block: A Strategic Alkylation

The most common and industrially viable route to this compound involves the selective O-alkylation of a phenolic precursor. The synthesis leverages the nucleophilicity of the hydroxyl group on a substituted benzonitrile.

The logical starting material is 3-hydroxy-4-methoxybenzonitrile.[10] This precursor contains the required arrangement of nitrile, hydroxyl, and methoxy groups. The synthesis proceeds via a nucleophilic substitution reaction where the phenoxide, generated under basic conditions, attacks a cyclopentyl electrophile, typically cyclopentyl bromide or tosylate.

Caption: General workflow for the synthesis of the target building block.

Experimental Protocol: Synthesis via O-Alkylation

This protocol is a representative procedure based on standard O-alkylation methods for phenols.

Objective: To synthesize this compound from 3-hydroxy-4-methoxybenzonitrile.

Materials:

-

3-Hydroxy-4-methoxybenzonitrile[10]

-

Cyclopentyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Water (deionized)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxy-4-methoxybenzonitrile (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.

-

Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes. Add cyclopentyl bromide (1.2 eq) dropwise to the mixture.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain stirring for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with water and then with brine solution to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Trustworthiness: This self-validating protocol relies on the clear visual confirmation of reaction completion via TLC and the straightforward removal of inorganic byproducts through an aqueous workup. The final purification step ensures the high purity required for subsequent synthetic applications.

Core Reactivity and Applications in Synthesis

The synthetic versatility of this compound stems from the reactivity of its nitrile group. This functional group serves as a linchpin for transformations into other valuable moieties, most notably carboxylic acids and their derivatives, which are essential for constructing the amide bonds found in many pharmaceuticals.

Key Application: A Gateway to PDE4 Inhibitors

The primary and most significant application of this building block is in the synthesis of selective phosphodiesterase-4 (PDE4) inhibitors.[2] PDE4 is a crucial enzyme that regulates intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger involved in inflammatory pathways.[11] Inhibiting PDE4 elevates cAMP levels, leading to a reduction in inflammation.

Compounds like Piclamilast and Roflumilast feature a core 3-(cyclopentyloxy)-4-methoxybenzoyl structure.[3][12][13] While these are benzamides, the this compound is a direct precursor to the corresponding carboxylic acid via hydrolysis. This acid can then be activated (e.g., converted to an acid chloride) and coupled with the requisite amine to form the final active pharmaceutical ingredient (API).[14]

Caption: Logical flow from the nitrile building block to a final PDE4 inhibitor.

Exemplary Protocol: Hydrolysis to the Carboxylic Acid Intermediate

Objective: To prepare 3-(Cyclopentyloxy)-4-methoxyphenylacetic acid, a direct precursor for amide coupling.

Materials:

-

This compound

-

Sulfuric acid (H₂SO₄), concentrated

-

Water

-

Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask, create a mixture of water and concentrated sulfuric acid (e.g., 50% v/v). Caution: Add acid to water slowly while cooling in an ice bath.

-

Addition of Nitrile: Add this compound (1.0 eq) to the acidic solution.

-

Hydrolysis: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours. The reaction can be monitored by TLC until the starting nitrile is no longer present.

-

Workup and Isolation: Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

Basification: Adjust the pH of the aqueous solution to be strongly basic (pH > 12) by the slow addition of a concentrated NaOH solution. This deprotonates the carboxylic acid, making it water-soluble, while non-acidic impurities can be removed.

-

Extraction of Impurities: Wash the basic aqueous layer with diethyl ether to remove any unreacted starting material or non-acidic byproducts. Discard the organic layer.

-

Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to pH < 2 with concentrated HCl. The desired carboxylic acid product will precipitate as a solid.

-

Collection and Drying: Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum to yield 3-(Cyclopentyloxy)-4-methoxyphenylacetic acid.

Conclusion: A Cornerstone for Medicinal Innovation

This compound is more than a simple chemical intermediate; it is a strategically designed building block that provides an efficient entry point into the synthesis of high-value, pharmacologically active molecules. Its utility is firmly grounded in the reliable transformation of its nitrile handle into the carboxylic acid functionality required for the amide bond formation central to a new generation of anti-inflammatory drugs.[13] As research into PDE4 inhibitors and other therapeutic areas continues to expand, the demand for and applications of this versatile scaffold are poised to grow, solidifying its status as a cornerstone of modern medicinal chemistry.

References

-

Yahya-Meymandi, A., Mohammadi Ziarani, G., Shafiee, A., & Foroumadi, A. (2011). Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. Asian Journal of Chemistry, 23(9), 4008-4010. [Link]

- Google Patents. (2013).

-

Liu, D., et al. (1998). Dual inhibition of human type 4 phosphodiesterase isostates by (R, R)-(+/-)-methyl 3-acetyl-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-3- methyl-1-pyrrolidinecarboxylate. Biochemistry, 37(19), 1-10. [Link]

-

Pharmaffiliates. (n.d.). 4-Methoxyphenylacetonitrile: A Crucial Intermediate for Pharma Synthesis. [Link]

- Google Patents. (2013). Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid. CN103304408A.

-

Ni, F., & Li, J. (2012). A New Route to Roflumilast via Copper-Catalyzed Hydroxylation. Synthesis, 44(23), 3598-3602. [Link]

- Google Patents. (2004).

-

De Simone, R., et al. (2016). New insights into selective PDE4D inhibitors: 3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime (GEBR-7b) structural development and promising activities to restore memory impairment. European Journal of Medicinal Chemistry, 124, 609-624. [Link]

-

Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]

-

ResearchGate. (2016). New insights into selective PDE4D inhibitors: 3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime (GEBR-7b) structural development and promising activities to restore memory impairment. [Link]

-

PubChem. (3-Methoxyphenyl)acetonitrile. [Link]

-

ResearchGate. (2011). Synthesis of 1[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. [Link]

- Google Patents. (2009). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. CN101475511B.

-

PubChem. 3-Hydroxy-4-methoxybenzonitrile. [Link]

-

MDPI. (2020). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. [Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. scbt.com [scbt.com]

- 5. 141333-36-0|this compound|BLD Pharm [bldpharm.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. 3-(Cyclopentyloxy)-4-methoxybenzonitrile | CymitQuimica [cymitquimica.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 3-Hydroxy-4-methoxybenzonitrile | C8H7NO2 | CID 4912822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. US8536206B2 - Process for the preparation of roflumilast - Google Patents [patents.google.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. WO2004080967A1 - Novel process for the preparation of roflumilast - Google Patents [patents.google.com]

An In-depth Technical Guide to the Discovery and Synthetic Evolution of Rolipram Intermediates

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the discovery and the evolving synthetic strategies for Rolipram, a pioneering phosphodiesterase-4 (PDE4) inhibitor. We will delve into the historical context of its development, dissect the core chemical intermediates, and present a comparative analysis of traditional versus modern synthetic paradigms, culminating in detailed, state-of-the-art experimental protocols.

Introduction: The Genesis of a Prototypical PDE4 Inhibitor

Rolipram ((±)-4-[3-(cyclopentyloxy)-4-methoxyphenyl]pyrrolidin-2-one) was first discovered and developed by Schering AG in the early 1990s as a potential treatment for depression.[1][2] Its mechanism of action lies in the selective inhibition of phosphodiesterase-4 (PDE4), an enzyme that predominantly hydrolyzes cyclic adenosine monophosphate (cAMP) in immune and central nervous system cells.[3][4] By inhibiting PDE4, Rolipram elevates intracellular cAMP levels, which in turn modulates various signaling pathways, leading to anti-inflammatory and neuroprotective effects.[5][6]

Despite its promise, Rolipram's clinical development for depression was halted due to a narrow therapeutic window, with dose-limiting side effects such as nausea and emesis.[1][7] However, its well-characterized profile as a potent and selective PDE4 inhibitor has cemented its role as an invaluable research tool, spurring investigations into its therapeutic potential for a range of conditions including Alzheimer's disease, multiple sclerosis, and chronic obstructive pulmonary disease (COPD).[3][7] This continued interest has driven significant innovation in its chemical synthesis, moving from classical racemic approaches to highly efficient and stereoselective modern methodologies.

Mechanism of Action: The PDE4 Signaling Pathway

Rolipram exerts its effects by intervening in the PDE4 signaling cascade. Elevated cAMP levels, resulting from PDE4 inhibition, lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), which modulates the expression of genes involved in inflammation and neuronal plasticity.[5][8]

Figure 1: Simplified PDE4 Signaling Pathway. Rolipram inhibits PDE4, leading to an accumulation of cAMP, activation of PKA, and subsequent modulation of gene expression.

The Evolution of Rolipram Synthesis: From Racemates to Enantioselective Flow Chemistry

The synthetic journey of Rolipram mirrors the advancements in organic chemistry over the past few decades. Initial syntheses produced a racemic mixture, which was later resolved or superseded by asymmetric approaches to isolate the more potent (S)-enantiomer.[9]

Traditional Racemic Synthesis and Resolution

Early syntheses of Rolipram typically involved the construction of the racemic pyrrolidinone core followed by resolution of the enantiomers. A common strategy begins with the key precursor, 3-(cyclopentyloxy)-4-methoxybenzaldehyde.

Synthesis of the Precursor: 3-(Cyclopentyloxy)-4-methoxybenzaldehyde

This crucial starting material is generally prepared from isovanillin (3-hydroxy-4-methoxybenzaldehyde) via a Williamson ether synthesis.

Figure 2: Synthesis of the key precursor for Rolipram.

A representative protocol for a racemic synthesis would then proceed through a Knoevenagel condensation or a similar reaction to introduce the carbon framework, followed by reduction and cyclization.

Generalized Racemic Synthesis Protocol:

-

Condensation: 3-(Cyclopentyloxy)-4-methoxybenzaldehyde is reacted with a C3-synthon, such as a malonate derivative or nitroalkane, to form an adduct.

-

Reduction: The nitro group or other functional group is reduced to an amine.

-

Cyclization/Lactamization: The resulting amino ester or amino acid undergoes spontaneous or induced cyclization to form the pyrrolidinone ring.

The primary challenge with this approach is the formation of a 50:50 mixture of (R)- and (S)-enantiomers, which have identical physical properties, making their separation difficult.[10] Resolution is typically achieved by reacting the racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by crystallization or chromatography.[11]

Modern Enantioselective Synthesis: The Advent of Flow Chemistry

To overcome the inefficiencies of racemic synthesis and resolution, modern approaches focus on establishing the chiral center early and with high stereocontrol. A state-of-the-art method is the enantioselective flow synthesis, which offers enhanced safety, scalability, and reproducibility.[12]

A notable example is the three-step enantioselective flow synthesis of (S)-Rolipram.[13][14] This process highlights the power of combining asymmetric organocatalysis with continuous flow technology.

Figure 3: Workflow for the enantioselective flow synthesis of (S)-Rolipram.

This modern approach hinges on two pivotal intermediates: a chiral γ-nitroaldehyde and the subsequent γ-nitroester. The key to enantioselectivity is the use of a polystyrene-supported chiral organocatalyst in a packed-bed reactor during the initial conjugate addition.

Key Intermediates in Modern Rolipram Synthesis:

| Intermediate | Structure (Generalized) | Role in Synthesis |